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methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0) is a halogenated pyridine derivative

that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.

[1] Its precise molecular structure and purity are paramount for ensuring the desired reactivity,

yield, and safety profile in subsequent synthetic steps. This guide provides a comprehensive

analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C

NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate and

confirm the structure of this compound. By integrating predictive analysis based on established

principles with data from analogous structures, this document offers a robust framework for

quality control and research applications.

Molecular Structure and Analytical Overview
The structural confirmation of 3-Bromo-2-chloro-5-methylpyridine, with the molecular formula

C₆H₅BrClN, relies on a multi-technique spectroscopic approach.[2] Each method provides a

unique piece of the structural puzzle, and together they offer unambiguous confirmation of the

compound's identity and purity.
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The numbering of the pyridine ring is critical for the assignment of NMR signals. The following

diagram illustrates the IUPAC numbering convention for the target molecule.
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Caption: Integrated workflow for structural verification.

¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and

their connectivity. For 3-Bromo-2-chloro-5-methylpyridine, the spectrum is expected to be

relatively simple, showing three distinct signals.

Causality Behind Expected Signals: The pyridine ring contains two protons, H4 and H6. Due to

their different electronic environments created by the surrounding substituents (Br, Cl, and

CH₃), they are not chemically equivalent and will appear as separate signals. The methyl group

protons are equivalent and will produce a single signal.

Aromatic Protons (H4, H6): These two protons are on adjacent carbons but are not coupled

to each other. Instead, they exhibit long-range coupling, but for a standard spectrum, they

will appear as sharp singlets or very narrow doublets. The electron-withdrawing nature of the

nitrogen atom and the halogens will shift these protons downfield into the aromatic region

(typically δ 7.0-8.5 ppm).
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Methyl Protons (H-C5): The three protons of the methyl group are equivalent and are not

coupled to any adjacent protons, resulting in a singlet. This signal will appear in the aliphatic

region, typically around δ 2.3-2.5 ppm.

Predicted ¹H NMR Data

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H6 ~8.2 Singlet (s) 1H

H4 ~7.8 Singlet (s) 1H

-CH₃ ~2.4 Singlet (s) 3H

Note: Predicted shifts are based on analysis of similar compounds like 3-Bromo-5-

methylpyridine and general substituent effects on the pyridine ring. [3]

Standard Operating Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the 3-Bromo-2-chloro-5-methylpyridine
sample.

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as

tetramethylsilane (TMS, δ 0.00), if quantitative analysis is required.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve optimal magnetic field homogeneity.

Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of

16 ppm centered at 8 ppm is typically sufficient. Acquire 16-32 scans to ensure a good

signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the

resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or

the TMS signal.
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Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the

chemical shifts and multiplicities to assign the signals to the molecular structure.

¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each

chemically non-equivalent carbon atom produces a distinct signal.

Causality Behind Expected Signals: The molecule has six carbon atoms, all in unique

electronic environments due to the lack of symmetry. Therefore, six distinct signals are

expected in the proton-decoupled ¹³C NMR spectrum.

Pyridine Ring Carbons (C2-C6): These carbons will appear in the aromatic region (δ 120-160

ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and halogens

(C2, C3) will be significantly deshielded and shifted further downfield. [4]* Methyl Carbon (-

CH₃): This aliphatic carbon will appear upfield, typically in the δ 15-25 ppm range.

Predicted ¹³C NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm)

C2 (attached to Cl, N) ~150

C6 (attached to N) ~148

C5 (attached to CH₃) ~140

C3 (attached to Br) ~125

C4 ~135

-CH₃ ~18

Note: Predictions are based on established substituent effects in pyridine systems. [5]

Standard Operating Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be required for faster acquisition due to the lower natural

abundance of the ¹³C isotope.
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Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each carbon signal

appears as a singlet. A spectral width of 240 ppm is standard. A significantly larger number of

scans (e.g., 1024 or more) is necessary compared to ¹H NMR.

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform,

phasing, and calibration).

Analysis: Assign each signal to a specific carbon atom in the molecule based on its chemical

shift and by comparison with predicted values or data from spectral databases.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of a compound.

For halogenated molecules, MS is particularly powerful due to the characteristic isotopic

patterns of chlorine and bromine.

Causality Behind Expected Spectrum: The molecular ion peak cluster is the most informative

region. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass

difference of two units. Chlorine also has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also

with a mass difference of two units.

Molecular Ion (M⁺): The combination of one Br and one Cl atom will produce a distinctive

pattern of peaks at M, M+2, and M+4.

The M⁺ peak corresponds to the molecule containing ⁷⁹Br and ³⁵Cl.

The [M+2]⁺ peak arises from molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

The [M+4]⁺ peak corresponds to the molecule containing ⁸¹Br and ³⁷Cl.

Fragmentation: Under electron ionization (EI), the molecular ion can fragment, with common

losses including the halogen atoms (loss of Br, Cl) or the methyl group (loss of CH₃).

Predicted Mass Spectrometry Data

The monoisotopic mass of C₆H₅⁷⁹Br³⁵ClN is 204.92939 Da. [2]
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Ion m/z (approx.)
Relative Intensity
(Predicted)

Description

[M]⁺ 205 ~77% C₆H₅⁷⁹Br³⁵ClN⁺

[M+2]⁺ 207 100% (Base Peak)
C₆H₅⁸¹Br³⁵ClN⁺ +

C₆H₅⁷⁹Br³⁷ClN⁺

[M+4]⁺ 209 ~24% C₆H₅⁸¹Br³⁷ClN⁺

[M-Cl]⁺ 170/172 Variable Loss of Chlorine

| [M-Br]⁺ | 126/128 | Variable | Loss of Bromine |

Standard Operating Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into

the mass spectrometer, typically via a direct insertion probe or a GC inlet.

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion

source to generate positively charged ions.

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio

(m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record the resulting mass spectrum.

Analysis: Analyze the molecular ion cluster to confirm the presence of one bromine and one

chlorine atom and to determine the molecular weight. Analyze major fragment ions to further

support the proposed structure.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific vibrational frequencies.
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Causality Behind Expected Absorptions: The vibrations of specific bonds within the molecule

correspond to absorptions in distinct regions of the IR spectrum.

C-H Stretching: Aromatic C-H bonds will show stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring will exhibit characteristic stretching

vibrations in the 1600-1400 cm⁻¹ region.

Fingerprint Region: The region below 1300 cm⁻¹ is complex but contains valuable

information, including the characteristic stretching vibrations for the C-Cl and C-Br bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium-Weak

2980-2850 Aliphatic C-H Stretch Medium-Weak

1580-1450
Aromatic C=C and C=N Ring

Stretch
Strong-Medium

1100-1000 C-C Stretch Medium

850-750 C-Cl Stretch Strong

700-600 C-Br Stretch Strong

Standard Operating Protocol: Attenuated Total
Reflectance (ATR) IR Spectroscopy

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record

a background spectrum of the empty crystal.

Sample Application: Place a small amount of the solid 3-Bromo-2-chloro-5-methylpyridine
powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
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Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce

the final spectrum.

Data Processing: The instrument software automatically ratios the sample scan against the

background scan to generate the final absorbance or transmittance spectrum.

Analysis: Identify the major absorption bands and assign them to the corresponding

functional groups and bond vibrations within the molecule.

Conclusion
The structural elucidation of 3-Bromo-2-chloro-5-methylpyridine is definitively achieved

through the synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR confirm

the carbon-hydrogen framework and the substitution pattern on the pyridine ring. Mass

spectrometry provides an unambiguous determination of the molecular weight and confirms the

presence of both bromine and chlorine through its unique isotopic signature. Finally, IR

spectroscopy verifies the presence of the key functional groups. Together, these techniques

provide a robust and self-validating system for the positive identification and quality

assessment of this important chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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